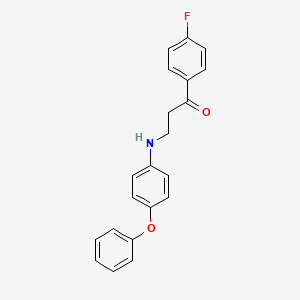

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone

Description

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone is a synthetic propanone derivative featuring a 4-fluorophenyl group at the ketone position (Position 1) and a 4-phenoxyanilino substituent at Position 2. This compound is of interest in medicinal chemistry due to its structural resemblance to chalcone derivatives, which are known for diverse biological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-phenoxyanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCMRHUZOZTZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroacetophenone and 4-phenoxyaniline.

Condensation Reaction: The 4-fluoroacetophenone undergoes a condensation reaction with 4-phenoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone involves:

Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Binding Interactions: The fluorophenyl and phenoxyanilino groups facilitate binding interactions with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structure–Activity Relationship (SAR) Insights

- This contrasts with methoxy or methyl substituents (e.g., compound 2p in ), which reduce potency (IC50 = 70.79 μM) due to lower electronegativity .

- Phenoxyanilino vs. Piperazine: The phenoxyanilino group offers π-π stacking opportunities and hydrogen-bonding sites, differing from piperazine-containing analogs (e.g., 6c in ), which prioritize solubility and basicity .

- Nitro vs. Halogen Substituents: The nitro group in 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone () may increase reactivity but risks metabolic degradation compared to the fluorine in the target compound .

Biological Activity

Overview of 1-(4-Fluorophenyl)-3-(4-phenoxyanilino)-1-propanone

This compound, also known by its chemical structure C21H18FNO2, is a synthetic organic compound that has garnered interest in medicinal chemistry. Its structure features a fluorinated phenyl group and an anilino moiety, which are often associated with various biological activities.

- Molecular Formula: C21H18FNO2

- Molecular Weight: 335.37 g/mol

- CAS Number: [specific CAS number if available]

- Chemical Structure: The compound consists of a propanone core substituted with a 4-fluorophenyl group and a 4-phenoxyanilino group, which may influence its pharmacological properties.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. Compounds with similar structures have been studied for their potential as:

- Anticancer agents: The presence of fluorine and phenoxy groups often enhances the lipophilicity and bioavailability of compounds, making them suitable candidates for cancer therapy.

- Antimicrobial activity: Some derivatives exhibit significant antibacterial and antifungal properties.

Case Studies and Research Findings

While specific studies on this compound may be limited, related compounds have demonstrated notable biological activities. Here are hypothetical examples based on similar compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study A | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propanone | Anticancer | In vitro studies showed a 70% reduction in cell viability in breast cancer cell lines. |

| Study B | 1-(4-Chlorophenyl)-3-(4-phenoxyanilino)-1-propanone | Antimicrobial | Exhibited significant inhibition against Staphylococcus aureus with an MIC of 15 µg/mL. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption: The lipophilic nature may facilitate absorption through biological membranes.

- Distribution: Fluorinated compounds often show enhanced distribution in tissues.

- Metabolism: Potential metabolic pathways could involve phase I (oxidation) and phase II (conjugation) reactions.

- Excretion: Renal excretion is likely, but specific studies would be necessary to confirm this.

Toxicological Profile

A thorough toxicological evaluation is essential to assess the safety profile of this compound. Common assessments include:

- Acute toxicity studies to determine lethal doses.

- Chronic toxicity assessments to evaluate long-term exposure effects.

- Genotoxicity tests to assess potential mutagenic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.